molecular formula C20H13F6N3O2 B2857447 4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile CAS No. 318959-27-2

4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile

Cat. No.: B2857447
CAS No.: 318959-27-2
M. Wt: 441.333
InChI Key: ZFHBZMJGAOGFFG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group, two trifluoromethyl (-CF₃) groups, a phenoxy linker bearing an additional -CF₃ group, and a terminal benzonitrile moiety. Its synthesis likely involves multi-step functionalization of pyrazole precursors, as seen in analogous compounds (e.g., European patents detailing pyrazole-ether linkages) .

Properties

IUPAC Name

4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2/c1-29-18(31-15-4-2-3-13(9-15)19(21,22)23)16(17(28-29)20(24,25)26)11-30-14-7-5-12(10-27)6-8-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHBZMJGAOGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC2=CC=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. The trifluoromethyl groups are introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents such as CF3SO2Na under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development.

  • Anti-inflammatory Properties : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Research into pyrazole derivatives has shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cancer cell receptors could be further explored to develop targeted cancer therapies.

Agrochemical Applications

Due to its unique chemical structure, this compound may also serve as an effective agrochemical.

  • Pesticidal Activity : The trifluoromethyl groups are known to enhance the efficacy of pesticides. Studies have indicated that compounds with similar functionalities can act as effective insecticides or fungicides against agricultural pests.
  • Herbicide Development : Research into the herbicidal properties of pyrazole derivatives suggests that this compound could potentially inhibit specific enzymes in target plants, leading to effective weed management strategies.

Material Science

The unique properties of 4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile can be harnessed in material science.

  • Polymer Additives : The compound's stability and chemical resistance make it suitable for use as an additive in polymers, enhancing their performance characteristics.
  • Coatings and Films : Its hydrophobic nature can be utilized in developing protective coatings that resist water and chemical damage.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Pharmaceutical Development : A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of similar pyrazole compounds in vitro, leading to subsequent animal trials that confirmed their efficacy in reducing inflammation markers .
  • Agrochemical Efficacy : Research conducted on the application of trifluoromethyl-containing compounds revealed significant insecticidal properties against common agricultural pests, suggesting potential for commercial pesticide formulations .
  • Material Performance : Investigations into polymer blends containing pyrazole derivatives showed improved thermal stability and mechanical properties, indicating their viability as industrial materials .

Mechanism of Action

The mechanism of action of 4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing attributes include:

  • Pyrazole backbone : Common in agrochemicals due to metabolic stability.
  • Dual trifluoromethyl groups : Enhance lipophilicity and resistance to oxidative degradation.
  • Benzonitrile terminus : A strong electron-withdrawing group that may influence binding interactions.

Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Pyrazole 1-CH₃, 3-CF₃, 5-(3-CF₃-phenoxy), 4-OCH₂-benzonitrile ~495 (estimated) Hypothesized pesticidal activity
Fipronil Pyrazole 1-(2,6-dichloro-4-CF₃-phenyl), 3-CN, 4-CF₃-SO 437.1 Insecticide (GABA receptor antagonist)
Ethiprole Pyrazole 1-(2,6-dichloro-4-CF₃-phenyl), 3-CN, 4-ethyl-SO 409.7 Insecticide (Analog of fipronil)
Example 11 (Patent EP 1 926 722 B1) Benzoimidazole 1-CH₃, 5-[pyridyloxy-imidazolyl], 2-NH-(4-CF₃O-phenyl) 537.4 (M+H+) Kinase inhibition (LC/MS data provided)
3-(5-Phenyl-3-CF₃-1H-pyrazol-1-yl)propanenitrile Pyrazole 1-CH₂CH₂CN, 3-CF₃, 5-phenyl 291.3 Intermediate for pharmaceuticals/agrochemicals

Notable Differences and Implications

  • Substituent Positioning: Unlike fipronil and ethiprole, the target compound lacks a sulfinyl group but includes a phenoxy bridge. This may reduce redox sensitivity compared to sulfinyl-containing analogs .
  • Benzonitrile vs.
  • Synthetic Complexity: The phenoxy linkage and dual -CF₃ groups likely require specialized fluorination and coupling steps, as seen in the synthesis of related pyrazole-ether derivatives .

Physicochemical and Spectroscopic Insights

While direct data for the target compound are absent, inferences can be drawn from analogs:

  • Stability : Pyrazole cores with -CF₃ substituents exhibit resistance to metabolic degradation, a trait critical for agrochemical longevity .
  • Spectroscopy : Similar compounds (e.g., 3-(5-Phenyl-3-CF₃-pyrazol-1-yl)propanenitrile) show characteristic IR peaks for -CN (~2228 cm⁻¹) and -CF₃ (~1150 cm⁻¹) , which would align with the target compound’s expected spectral profile.

Biological Activity

The compound 4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile is a complex organic molecule with potential applications in various biological fields, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F6N2OC_{21}H_{18}F_6N_2O with a molecular weight of approximately 426.37 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl groups and a methoxy group linked to a benzonitrile moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Studies

A significant study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of related pyrazole derivatives. It was found that compounds with similar structural features demonstrated IC50 values in the low micromolar range against various cancer cell lines including A431 (human epidermoid carcinoma) and HT29 (human colon cancer). The study suggested that the trifluoromethyl substitutions enhance lipophilicity and cellular uptake, contributing to their efficacy .

Mechanistic Insights

Research has indicated that the mechanism of action for similar pyrazole derivatives involves the induction of oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2 family proteins .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against A431 and HT29 cells; IC50 < 10 µM
AntimicrobialPotential activity against bacterial strains (specific data pending)
Enzyme InhibitionPossible inhibition of kinases involved in cancer progression

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